2,4-Decadienoic acid, ethyl ester, (E,Z)-
Overview
Description
Biological Activity
Ethyl (E,Z)-2,4-decadienoate, also known as pear ester, has been identified as a kairomonal attractant for various species of Tortricidae, including the codling moth, Cydia pomonella. Electroantennographic (EAG) studies have shown that the sensitivity of tortricid species to pear ester is dose-dependent. Field tests conducted in Italy confirmed the compound's attractiveness to codling moth and also indicated similar activity towards chestnut tortricids in their natural host plant environments .
Species Specificity in Pest Management
The specificity of ethyl (E,Z)-2,4-decadienoate as a kairomone was evaluated for its potential to attract lepidopteran pests in various crops. The compound was tested with different insect species in the western United States using sticky traps. Results indicated that the pear ester was not attractive to several other pests, such as the peach twig borer and the oriental fruit moth, among others. This suggests that the pear ester has a certain level of species specificity, which could be advantageous in targeted pest management strategies .
Control of Cydia pomonella Larvae
Preliminary investigations into the use of ethyl (E,Z)-2,4-decadienoate for controlling Cydia pomonella larvae have shown promising results. When apple and pear fruits were treated with the pear ester, there was a reduction in the number of larvae entering the fruit and consequently, less damage was observed. This indicates the potential of pear ester to enhance the efficacy of larvicidal insecticides in controlling C. pomonella .
Synthesis Analysis
The synthesis of related compounds, such as methyl (2E,4Z)-2,4-decadienoate, has been achieved through various methods including palladium-catalyzed Heck reaction, Claisen rearrangement, and thermal rearrangements catalyzed by Al2O3. These methods demonstrate the synthetic versatility and the potential for producing various esters that could be used in pheromone-based pest control strategies .
Molecular Structure Analysis
While the specific molecular structure analysis of ethyl (E,Z)-2,4-decadienoate is not detailed in the provided papers, the related synthesis methods and the biological activity suggest that the configuration of the double bonds (E,Z) plays a crucial role in the compound's activity as a kairomone.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of ethyl (E,Z)-2,4-decadienoate and its analogs are complex and require precise control over the reaction conditions to achieve the desired configurations. The use of catalysts such as lipase PS and palladium, as well as the employment of rearrangement reactions, are critical for the successful synthesis of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl (E,Z)-2,4-decadienoate that contribute to its role as a kairomone, such as volatility and stability, are implied through its effectiveness in field tests and EAG studies. However, the detailed properties are not explicitly discussed in the provided papers. The effectiveness in field trapping experiments suggests that the compound has suitable properties for use in pest management .
Scientific Research Applications
Biological Efficacy in Pest Control
- Kairomonal Attractant for Codling Moth : Studies have demonstrated that Ethyl (E,Z)-2,4-decadienoate, also known as pear ester, acts as a kairomonal attractant for both adult and larval stages of the codling moth, Cydia pomonella. It has been used to enhance the performance of granulovirus-based insecticides in apple orchards by interfering with the moth's host location behavior, leading to increased larval mortality (Schmidt et al., 2008). Similarly, other research indicated its potential in attracting codling moth larvae, offering new avenues for pest control in fruit orchards (Knight & Light, 2001).
Electrophysiological Responses and Field Applications
- Response of Various Tortricid Species : Electroantennographic studies revealed that Ethyl (E,Z)-2,4-decadienoate is effective in attracting various tortricid species, including the chestnut tortricids and the green budmoth. Field trapping experiments confirmed its attractiveness, suggesting its broader application in pest management (Schmidt et al., 2007).
Aroma Compound Recovery and Applications
- Recovery from Fruit Juices : Research has been conducted on the adsorption of ethyl-2,4-decadienoate from aqueous phases, such as fruit juices, using granular activated carbon. This process aids in the recovery of this important aroma component, potentially beneficial for food flavoring and fragrance industries (Diban et al., 2007).
Potential in Integrated Pest Management
- Tool for Cydia pomonella Control : Studies have shown that application of the pear ester on apple and pear fruits can reduce the entry and damage caused by Cydia pomonella larvae. This highlights its potential in direct control strategies and in improving the efficacy of larvicidal insecticides (Pasqualini et al., 2005).
Contribution to Flavor and Fragrance Industry
- Flavor Component of Bartlett Pear : The compound has been identified as a key flavor component in Bartlett pears, contributing significantly to their characteristic aroma. This aspect has implications for the flavoring and fragrance industries, especially in the synthesis of pear-like aromas (Jennings et al., 1964).
Safety And Hazards
The safety and hazards associated with “2,4-Decadienoic acid, ethyl ester, (E,Z)-” include causing skin irritation and being very toxic to aquatic life with long-lasting effects . Precautions include washing hands thoroughly after handling, avoiding release to the environment, and wearing eye protection, face protection, protective clothing, and protective gloves .
properties
IUPAC Name |
ethyl (2E,4E)-deca-2,4-dienoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h8-11H,3-7H2,1-2H3/b9-8+,11-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCRGEVPIBLWAY-BNFZFUHLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C=C/C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90884371 | |
Record name | 2,4-Decadienoic acid, ethyl ester, (2E,4E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90884371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Decadienoic acid, ethyl ester, (E,Z)- | |
CAS RN |
7328-34-9 | |
Record name | Ethyl (E,E)-2,4-decadienoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7328-34-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Decadienoic acid, ethyl ester, (2E,4E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007328349 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Decadienoic acid, ethyl ester, (2E,4E)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4-Decadienoic acid, ethyl ester, (2E,4E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90884371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl (2E,4E)-2,4-decadienoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.015 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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